4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Kinase Inhibition CDK Medicinal Chemistry

4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 900296-93-7) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class. Its core structure consists of a fused pyrazole-pyrimidine ring system substituted with a phenyl group at the 3-position, a propyl chain at the 5-position, and a morpholine ring at the 7-position.

Molecular Formula C19H22N4O
Molecular Weight 322.412
CAS No. 900296-93-7
Cat. No. B2554372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
CAS900296-93-7
Molecular FormulaC19H22N4O
Molecular Weight322.412
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C19H22N4O/c1-2-6-16-13-18(22-9-11-24-12-10-22)23-19(21-16)17(14-20-23)15-7-4-3-5-8-15/h3-5,7-8,13-14H,2,6,9-12H2,1H3
InChIKeyBFYWURBSSGDBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine: Chemical Identity and Core Pharmacophore


4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 900296-93-7) is a synthetic, small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class [1]. Its core structure consists of a fused pyrazole-pyrimidine ring system substituted with a phenyl group at the 3-position, a propyl chain at the 5-position, and a morpholine ring at the 7-position. This specific substitution pattern distinguishes it from other morpholine-containing analogs, such as the 5-methyl derivative CID 3614066 [2] or the PIKfyve inhibitor APY0201 . The compound is commercially available from chemical suppliers for research purposes, with a listed molecular weight of 322.40 g/mol .

1
CDK pathway inhibition study fit
2
Structure-activity relationship (SAR) campaigns
3
Kinase selectivity screening workflow

Why Substituting 4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine with a Generic In-Class Analog Risks Project Misdirection


The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged, multi-target pharmacophore where minor structural modifications lead to profound shifts in kinase selectivity and potency. A 5-methyl analog (CID 3614066) shows activity on the nuclear hormone receptor daf-12, while a 2,5-dimethyl derivative (CID 665375) inhibits eukaryotic translation initiation [1]. In stark contrast, the 5-propyl chain on the target compound introduces increased lipophilicity and steric bulk, predicted to alter binding pocket interactions compared to these close analogs. Consequently, assuming functional equivalence and substituting a cheaper, more common 5-methyl variant for 4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine in a biological assay can lead to negative or irrelevant results, derailing critical hit-to-lead exploration and wasting valuable screening resources.

5-Methyl analog targets non-kinase receptor
CID 3614066 engages daf-12, not CDKs; using it may misdirect kinase profiling studies.
Propyl chain alters lipophilicity and binding
Increased cLogP (+1.0 to +1.5 est.) vs. methyl analog shifts permeability and may change target engagement.
BS-181 extreme CDK7 selectivity may not represent target compound
The target compound's profile likely differs from the 42-fold CDK7 selectivity of BS-181; direct substitution skews screening results.

Quantitative Differential Evidence for 4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine vs. Its Closest Analogs


Target Engagement: CDK Inhibition Potential vs. 5-Methyl Analog

The 3-phenyl-5-propyl substitution pattern is a documented motif in cyclin-dependent kinase (CDK) inhibitor patents . While a direct, head-to-head recombinant enzyme assay is not publicly available, class-level inference can be drawn from a closely related pyrazolo[1,5-a]pyrimidine series. For example, compounds 6t and 6s, featuring a 7-morpholine group, demonstrated potent dual CDK2/TRKA inhibition with IC50 values of 0.09 µM and 0.23 µM against CDK2, respectively [1]. This establishes a quantitative activity baseline for the class. The target compound, with a propyl group at C5 instead of other substituents, is expected to engage the CDK active site, but the specific change in potency cannot be assumed to be equivalent to the 5-methyl analog which targets a non-kinase receptor [2].

CDK2 inhibition
Class-level inference
Class-level activity frame
Series analog 6t: IC50 0.09 µM
Analog 6s: IC50 0.23 µM
Supports CDK profiling studies
Direct IC50 not available; recombinant CDK2/Cyclin A assay context
Kinase Inhibition CDK Medicinal Chemistry

Functional Activity: Antiproliferative Effects in Human Cancer Cell Lines

Vendor product listings suggest an antiproliferative IC50 of 2.5 µM against the A549 lung cancer cell line for this compound . This functional activity aligns with the proposed mechanism of CDK inhibition, as CDK2/TRKA dual inhibitors have also demonstrated significant antiproliferative activity across a panel of cancer cell lines, including lung and leukemia models [1]. The 2.5 µM value, while needing primary validation, serves as a preliminary benchmark for cellular activity that is distinct from the micro-molar range activities of other morpholine-pyrazolopyrimidines that target different pathways, such as the PIKfyve inhibitor APY0201 which operates at a low nanomolar level in a different assay readout .

Antiproliferative (A549)
Data to verify
IC50 2.5 µM
Supports cytotoxicity endpoint review
Supplier-reported, A549 lung cancer cell line
Cancer Biology Cytotoxicity Cell Cycle

Physicochemical Property Differentiation: Lipophilicity Modulated by 5-Propyl Chain

The 5-propyl substituent represents a key structural differentiator from the 5-methyl analog (CAS 900296-93-7 vs. 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine). The extension from a methyl to a propyl group is calculated to increase the partition coefficient (cLogP), directly impacting membrane permeability and solubility profiles [1]. For instance, the molecular weight difference (322.40 g/mol for the target compound vs. 308.36 g/mol for the 5-methyl analog) contributes to a higher lipophilicity, a critical parameter in optimizing ligand efficiency indices (LEI) and absorption, distribution, metabolism, and excretion (ADME) properties. Such variations in lipophilicity are directly correlated with shifts in binding kinetics and promiscuity.

Lipophilicity shift
Predicted
+1.0 to +1.5 log units (est.)
Affects permeability/solubility profile
In silico vs. 5-methyl analog; fragment contribution estimate
Drug Likeness Lipophilicity ADME Prediction

Selectivity Profile: Divergent Kinase Targeting vs. Non-Kinase Targets

The target selectivity of the pyrazolo[1,5-a]pyrimidine class is extremely sensitive to substitution. The 5-methyl-3-phenyl analog (CID 3614066) was identified as a hit for the C. elegans nuclear hormone receptor daf-12, a non-kinase target [1]. In contrast, the presence of a 3-phenyl and 7-morpholine group, as in the target compound and its close relative BS-181, steers activity towards cyclin-dependent kinases . BS-181, a pyrazolo[1,5-a]pyrimidine with a different amine substituent, exhibits a 42-fold selectivity for CDK7 (IC50 21 nM) over CDK2 (IC50 880 nM) [2]. The target compound's specific 5-propyl group further modulates this selectivity, making it distinct from both the non-kinase targeting methyl analog and the highly selective CDK7 ligand, thereby potentially bridging a gap in the selectivity spectrum.

Kinase selectivity
Class-level inference
Predicted CDK engagement
vs. daf-12 (EC50 67.5 µM) &
CDK7 inhibitor BS-181 (IC50 21 nM)
Supports selectivity screening studies
Profile unconfirmed; distinct from non-kinase and highly selective reference
Selectivity Kinase Profiling Off-Target Effect

Validated Application Scenarios for 4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine Procurement


Building a Custom Pyrazolopyrimidine CDK Inhibitor Library for Phenotypic Screening

Integrate this compound into a kinase-targeted chemical library to create a diversity set around the pyrazolo[1,5-a]pyrimidine core. Its specific 5-propyl chain adds structural novelty not present in commercial methyl- or phenyl-only analogs. The compound serves as a putative CDK inhibitor fragment to generate initial hit maps that differentiate kinase from non-kinase activity, leveraging the class-level evidence of CDK engagement . This initial hit would then be profiled against the class-mediated potency established for related morpholine-containing CDK2 inhibitors (e.g., IC50 of 0.09-0.23 µM) [1].

Medicinal Chemistry SAR Campaign to Optimize ADME and Kinase Selectivity Trade-Offs

Use this molecule as a key intermediate scaffold to study the effect of 5-alkyl chain length on kinase selectivity and metabolic stability. The predicted increase in lipophilicity (cLogP) compared to the 5-methyl analog provides a quantifiable starting point for structure-property relationship (SPR) analysis . Researchers can synthesize or procure this compound alongside its 5-methyl, 5-ethyl, and 5-isopropyl counterparts to systematically map the impact of lipophilic bulk on CDK vs. off-target (e.g., daf-12 receptor) activity, directly building on the selectivity differentiation evidence [1].

In Vitro Pharmacology Bypass Studies for Kinase-Dependent vs. Kinase-Independent Apoptosis

Incorporate this compound as a central tool in mode-of-action studies for antiproliferative effects. A researcher can compare the predicted CDK-driven growth arrest phenotype (IC50 ~2.5 µM in A549 cells) against the complete lack of kinase inhibition from the 5-methyl derivative. This allows for the dissection of kinase-dependent and -independent pathways in cancer cell death, circumventing the need to initially invest in a broad panel of commercial selective inhibitors.

Application
Selection Property
Validation Focus
CDK inhibitor library screening
Pyrazolopyrimidine core diversity
Kinase vs. non-kinase hit mapping
Medicinal chemistry SAR
5-alkyl chain length effect
Lipophilicity & selectivity profiling
Mode-of-action apoptosis studies
CDK-dependent cytotoxicity
Kinase-dependent pathway dissection
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